Chemical Properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine: A Technical Guide
Chemical Properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine: A Technical Guide
Executive Summary
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a high-value, fluorinated aliphatic amine building block used extensively in modern drug discovery. It serves as a strategic bioisostere for isopropyl, tert-butyl, and cyclohexyl groups, offering a unique combination of metabolic stability , lipophilicity modulation , and reduced basicity .
This guide details the physicochemical profile, synthesis pathways, and medicinal chemistry applications of this core, with a focus on its utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and mitigating hERG channel inhibition.
Physicochemical Profile
The introduction of the gem-difluoro moiety at the 3-position of the cyclobutane ring profoundly alters the electronic and conformational landscape of the molecule compared to its non-fluorinated parent.
Key Properties Table
| Property | Value / Trend | Mechanistic Insight |
| Molecular Formula | C₆H₁₁F₂N | - |
| Molecular Weight | 135.16 g/mol | - |
| pKa (Conjugate Acid) | ~9.0 – 9.5 | Lower than non-fluorinated analog (~10.5) due to through-bond inductive withdrawal by fluorine ( |
| LogP (Lipophilicity) | The gem-difluoro group increases lipophilicity compared to the parent cyclobutane, acting as a "lipophilic polar" motif. | |
| H-Bond Donors/Acceptors | 1 / 1 | Primary amine functionality.[1][2] |
| Topological Polar Surface Area | 26.02 Ų | - |
| Conformation | Puckered ( | The ring adopts a puckered conformation to minimize torsional strain and maximize |
The "Fluorine Effect" on Conformation
Unlike the planar average of unsubstituted cyclobutane, 3,3-difluorocyclobutane derivatives exhibit a strong preference for a puckered conformation . This is driven by the gauche effect and hyperconjugative interactions between the C-H
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Implication for Binding: The vectors of substituents at the 1-position (the ethylamine chain) are fixed in a specific spatial orientation (pseudo-equatorial vs. pseudo-axial), which can be exploited to rigidify ligand-protein interactions, potentially improving potency and selectivity.
Synthesis & Manufacturing
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-amine typically proceeds from 1-(3,3-difluorocyclobutyl)ethan-1-one. For medicinal chemistry applications requiring high enantiopurity, the Ellman Sulfinamide approach is the industry standard.
Synthesis Workflow (Graphviz Diagram)
Caption: Asymmetric synthesis via Ellman auxiliary to yield high-enantiopurity amine.
Detailed Protocol: Ellman Approach (Chiral)
Step 1: Condensation
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Charge a reaction vessel with 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF.
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Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.
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Heat to 60-70°C for 16 hours. Monitor by LCMS for disappearance of ketone.
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Workup: Cool to RT, pour into brine, and filter the resulting titanium salts through Celite. Extract with EtOAc.[4]
Step 2: Diastereoselective Reduction
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Dissolve the crude sulfinyl imine in anhydrous THF and cool to -78°C.
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Add L-Selectride (1.5 equiv) or NaBH₄ (for lower selectivity) dropwise.
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Stir at -78°C for 3 hours, then warm to RT.
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Mechanism: The bulky sulfinyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.
Step 3: Deprotection
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Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH .
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Stir for 1 hour to cleave the N-S bond.
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Concentrate and triturate with ether to obtain the amine hydrochloride salt .
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
This building block is frequently used to replace:
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Isopropyl/tert-butyl groups: The cyclobutyl ring provides similar steric bulk but with different vectors. The fluorines block metabolic oxidation (hydroxylation) that typically occurs on alkyl chains.
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Cyclohexyl groups: It offers a smaller, more compact lipophilic core, reducing overall molecular weight (MW) and potentially improving CNS penetration.
hERG Avoidance Strategy
In the development of GLP-1R agonists (e.g., Danuglipron analogs), replacing a piperidine or cyclohexyl ring with the 3,3-difluorocyclobutyl moiety has been shown to reduce hERG inhibition .
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Reasoning: The lower lipophilicity (relative to larger carbocycles) and the reduced basicity of the amine (due to the inductive effect of fluorine) decrease the affinity for the hERG channel pore.
Decision Logic for Usage (Graphviz Diagram)
Caption: Strategic decision tree for implementing the difluorocyclobutyl core in SAR.
Safety & Handling
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Hazards: The free amine is corrosive (Skin Corr. 1B) and causes severe eye damage.[5] The hydrochloride salt is an irritant but safer to handle.
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Storage: Hygroscopic. Store under nitrogen at 2-8°C.
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Compatibility: Avoid strong oxidizing agents. The C-F bonds are chemically inert under standard organic synthesis conditions (Suzuki, Buchwald, Amide coupling).
References
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ChemScene. (2024). (1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl Product Data. Retrieved from [1]
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Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from
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Grygorenko, O. O., et al. (2020).[4][6] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from
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Enamine. (2023). Synthesis of Gem-difluorocyclobutane Building Blocks. Retrieved from
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Pfizer/NIH. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective GLP-1R Agonists. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]



